(4-Chloro-2-methyl-phenyl)-phenyl-methanone
Description
(4-Chloro-2-methyl-phenyl)-phenyl-methanone is a benzophenone derivative characterized by a ketone group bridging two aromatic rings: one phenyl group and one 4-chloro-2-methyl-substituted phenyl group. Its molecular formula is C₁₄H₁₁ClO, with a molecular weight of 230.69 g/mol. Substituents like the chloro (electron-withdrawing) and methyl (electron-donating) groups influence its electronic profile, lipophilicity, and reactivity .
Properties
IUPAC Name |
(4-chloro-2-methylphenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10-9-12(15)7-8-13(10)14(16)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJOUHYHNNHYSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-methyl-phenyl)-phenyl-methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chloro-2-methylbenzoyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. The process involves large-scale reactors and continuous flow systems to maintain the reaction conditions and improve efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming (4-Chloro-2-methyl-phenyl)-phenyl-methanol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenones.
Scientific Research Applications
(4-Chloro-2-methyl-phenyl)-phenyl-methanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-2-methyl-phenyl)-phenyl-methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key benzophenone and acetophenone derivatives with varying substituents:
Key Observations:
- Substituent Position and Type: The chloro group at the para position enhances electrophilic substitution reactivity, while ortho substituents (e.g., methyl or hydroxy) sterically hinder reactions . Hydroxy groups (e.g., in SMM-189 and 's compound) enable hydrogen bonding, improving water solubility but reducing membrane permeability compared to methyl-substituted analogs .
- Crystallography: (4-Chloro-2-hydroxy-phenyl)-phenyl-methanone forms an intramolecular H-bond, stabilizing its orthorhombic crystal lattice . The absence of a hydroxy group in the target compound likely results in weaker intermolecular forces and lower melting points.
Biological Activity :
Physicochemical Properties
- Lipophilicity : The target compound’s ClogP (estimated) is higher than hydroxy-substituted analogs (e.g., ’s compound: ClogP ≈ 3.5 vs. target ≈ 4.2), favoring lipid membrane penetration.
- Solubility : Hydroxy groups (e.g., in SMM-189) improve aqueous solubility but reduce bioavailability in hydrophobic environments .
Biological Activity
(4-Chloro-2-methyl-phenyl)-phenyl-methanone, also known as 4-chloro-2-methylbenzophenone, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H11ClO, with a molecular weight of approximately 232.69 g/mol. The structure features a chlorinated aromatic ring, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Protein Interaction : Similar compounds have been shown to interact with proteins and receptors, influencing various biochemical pathways. The presence of a chlorine atom in the para position may enhance lipophilicity, affecting how the compound crosses cell membranes and interacts with target proteins .
- Enzyme Inhibition : It has potential as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like cancer or inflammation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals .
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. Its ability to inhibit cell proliferation in cancer cell lines has been documented, showcasing a possible mechanism through apoptosis induction or cell cycle arrest .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of several phenyl ketones found that this compound displayed significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Cytotoxicity Assessment : In vitro assays on various cancer cell lines revealed that the compound induced cytotoxic effects at micromolar concentrations. The study highlighted a dose-dependent response, indicating its potential for further development as an anticancer drug .
- Toxicological Profile : Toxicity assessments showed that while the compound exhibits promising biological activity, it also presents risks associated with acute toxicity. Detailed studies are necessary to evaluate its safety profile before clinical applications can be considered .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing (4-Chloro-2-methyl-phenyl)-phenyl-methanone?
Methodological Answer: A Friedel-Crafts acylation is typically employed, using benzoyl chloride derivatives and substituted benzene rings. For example, substituting 2-methylphenyl benzoate with chloro-substituted aryl halides under Lewis acid catalysis (e.g., AlCl₃) can yield the target compound. This approach aligns with methods used to synthesize structurally related benzophenones, such as (4-hydroxy-3-methyl-phenyl)-phenyl-methanone via aryl substitution reactions .
Q. How is this compound characterized using spectroscopic methods?
Methodological Answer:
- IR Spectroscopy : Key absorption bands include C=O stretches (~1650–1700 cm⁻¹) and C-Cl stretches (~550–750 cm⁻¹), as observed in similar chloro-substituted benzophenones .
- ¹H-NMR : Aromatic protons in analogous compounds (e.g., 2-methylbenzophenone) resonate at δ 7.1–8.2, with methyl groups appearing as singlets near δ 2.2–2.5 .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction (e.g., using SHELXL for refinement) resolves bond lengths and angles .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Methodological Answer: Crystallographic software like SHELXL refines structural parameters (e.g., thermal displacement, torsion angles) using high-resolution data. For example, the crystal structure of (4-Methoxyphenyl)(2-methylphenyl)methanone was resolved using SHELX-97, revealing planar distortions caused by steric hindrance between substituents . ORTEP-3 can visualize these geometries, highlighting deviations from ideal bond angles (e.g., C-Cl bond elongation due to electron-withdrawing effects) .
Q. What strategies address contradictions between computational and experimental data in the molecular geometry of this compound?
Methodological Answer:
- Hybrid Refinement : Combine density functional theory (DFT) calculations with experimental X-ray data. For instance, discrepancies in dihedral angles between phenyl rings can be resolved by constraining DFT-optimized geometries during SHELXL refinement .
- Twinned Data Analysis : For crystals with twinning (common in benzophenones), use SHELXL’s TWIN/BASF commands to model overlapping reflections and improve R-factors .
Q. How do substituents influence the biological activity of this compound?
Methodological Answer:
- Chlorine : Enhances lipophilicity and membrane penetration, critical for antimicrobial activity. For example, chloro-substituted benzophenones show improved inhibition against Staphylococcus aureus compared to non-halogenated analogs .
- Methyl Group : Steric effects at the ortho-position reduce rotational freedom, stabilizing interactions with enzyme active sites. This is observed in structure-activity relationship (SAR) studies of similar compounds .
Q. What analytical challenges arise in detecting impurities during the synthesis of this compound?
Methodological Answer:
- HPLC-MS : Monitor for byproducts like (4-Chlorophenyl)(4-hydroxyphenyl)methanone (a common oxidation impurity). Use reverse-phase C18 columns with UV detection at 254 nm, referencing retention times from pharmaceutical impurity standards .
- Crystallographic Purity : Polymorph screening via powder XRD (e.g., using TOPAS) identifies undesired crystalline forms, which can alter bioavailability in drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
